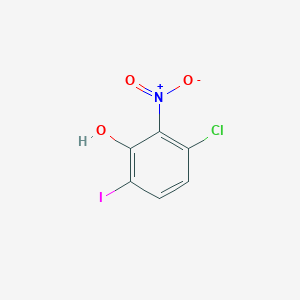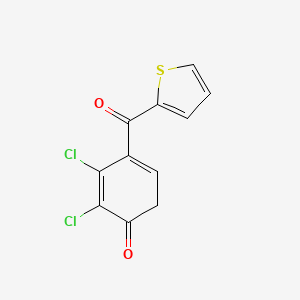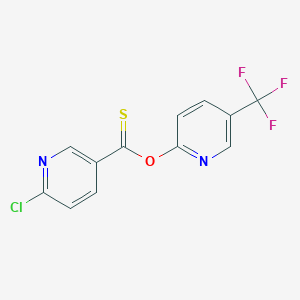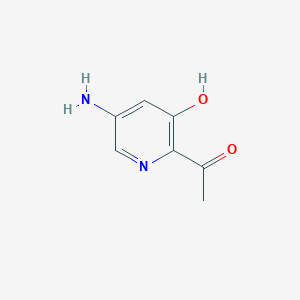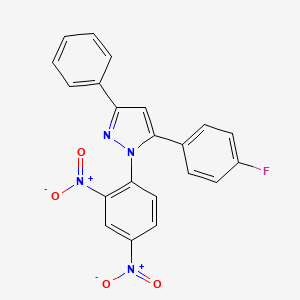
3-(Aminooxy)-3-methylbutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminooxy)-3-methylbutane-1-thiol is an organic compound characterized by the presence of an aminooxy group (-ONH2) and a thiol group (-SH) attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-3-methylbutane-1-thiol typically involves the introduction of the aminooxy and thiol functionalities onto a butane backbone. One common method involves the reaction of 3-methylbutan-1-ol with hydroxylamine to form the corresponding oxime, followed by reduction to yield the aminooxy group. The thiol group can be introduced through a substitution reaction using a suitable thiolating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Aminooxy)-3-methylbutane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime group can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Aminooxy)-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminooxy)-3-methylbutane-1-thiol involves its reactivity with various functional groups. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation. The thiol group can form disulfide bonds, which are important in protein chemistry and the stabilization of biomolecules.
類似化合物との比較
Similar Compounds
3-(Aminooxy)-1-propanamine: Similar in structure but lacks the thiol group.
Aminooxyacetic acid: Contains an aminooxy group but has a carboxylic acid instead of a thiol group.
3-Amino-1-propanethiol: Contains an amino group instead of an aminooxy group.
Uniqueness
3-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation applications.
特性
分子式 |
C5H13NOS |
|---|---|
分子量 |
135.23 g/mol |
IUPAC名 |
O-(2-methyl-4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-5(2,7-6)3-4-8/h8H,3-4,6H2,1-2H3 |
InChIキー |
RYZMBQSOOODDLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCS)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


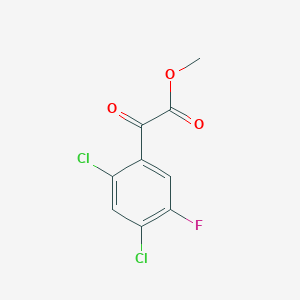
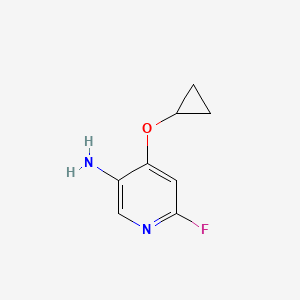
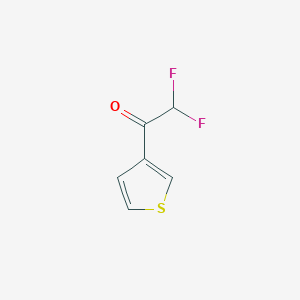
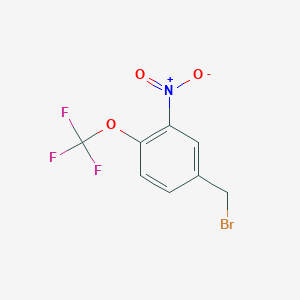
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)

